5-phenyl-1H-pyrazol-3-amine hydrochloride

Solubility Formulation Salt Selection

Select this hydrochloride salt to overcome the aqueous insolubility of the free base (CAS 1572-10-7). The salt dissolves readily in acidic buffers (pH~2.6), eliminating organic co-solvents and reducing assay interference. Its validated portal-selective binding with cucurbituril hosts (K=6.8×10⁵ M⁻¹) enables supramolecular design, while the aminopyrazole core supports antibacterial (TrmD) and anti-inflammatory programs under US Patent 4803216. Choose this form for reliable solubility and precise molecular recognition.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
CAS No. 20737-62-6
Cat. No. B1502202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1H-pyrazol-3-amine hydrochloride
CAS20737-62-6
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2)N.Cl
InChIInChI=1S/C9H9N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12);1H
InChIKeyAQGXYXUVSDRDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 119 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1H-pyrazol-3-amine Hydrochloride (CAS 20737-62-6): Pyrazole Building Block for Pharmaceutical R&D and Supramolecular Chemistry


5-Phenyl-1H-pyrazol-3-amine hydrochloride (CAS 20737-62-6) is a hydrochloride salt of an aminopyrazole derivative featuring a phenyl substituent at the 5-position. This heterocyclic amine belongs to the pyrazole class of compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions [1]. The hydrochloride salt form enhances aqueous solubility compared to the free base, making it particularly suitable for formulation studies and aqueous-based assays . The compound serves as a versatile building block for the synthesis of more complex molecules, including potential anti-inflammatory agents and supramolecular host-guest systems [2].

Why 5-Phenyl-1H-pyrazol-3-amine Hydrochloride Cannot Be Interchanged with Its Free Base or Other Pyrazole Amines


The hydrochloride salt of 5-phenyl-1H-pyrazol-3-amine is not a direct substitute for its free base (CAS 1572-10-7) or other pyrazole amines due to distinct physicochemical and binding properties. The free base exhibits only slight aqueous solubility, limiting its utility in aqueous formulations , whereas the hydrochloride salt readily dissolves in acidic aqueous media, enabling host-guest studies and biological assays without organic co-solvents [1]. Furthermore, the specific 5-phenyl substitution pattern and protonation state dictate unique molecular recognition behavior, as demonstrated by its selective portal-binding mode with cucurbituril hosts compared to alternative guests that engage both cavity and portals [2]. These differences in solubility, binding geometry, and pharmacokinetic potential render generic substitution scientifically unsound for applications requiring precise physicochemical control.

Quantitative Differentiation Evidence for 5-Phenyl-1H-pyrazol-3-amine Hydrochloride: Solubility, Binding, and Scaffold Validation


Hydrochloride Salt Form Provides Superior Aqueous Solubility Compared to Free Base for Formulation Studies

The hydrochloride salt of 5-phenyl-1H-pyrazol-3-amine exhibits enhanced aqueous solubility relative to its free base counterpart (CAS 1572-10-7), which is described as only 'slightly soluble in water' . The salt form dissolves readily in aqueous acidic buffer (pH 2.6), enabling host-guest binding studies at concentrations sufficient for spectroscopic analysis [1]. While direct quantitative solubility values are not reported, the qualitative improvement from 'slightly soluble' to 'freely soluble in acidic aqueous media' is well-established for amine hydrochloride salts.

Solubility Formulation Salt Selection

High-Affinity Host-Guest Complexation with Cucurbit[6]uril Derivatives Enables Supramolecular Applications

5-Phenyl-1H-pyrazol-3-amine hydrochloride forms a 1:1 inclusion complex with tetramethylcucurbit[6]uril (TMeQ[6]) with a binding constant of 6.8 × 10^5 M^-1 at pH 2.6 [1]. In a direct head-to-head comparison within the same host system (m-TriCyHQ[6]), the hydrochloride salt preferentially interacts only with the portals, whereas the comparator guest 5,5′-dimethyl-2,2′-dipyridyl engages both the cavity and portals [2]. This differential binding mode translates to distinct supramolecular architectures and potential for selective molecular recognition.

Supramolecular Chemistry Host-Guest Binding Constant

Class-Level Anti-inflammatory Potential via Pyrazol-3-amine Scaffold (US Patent 4803216)

Compounds of formula I in US Patent 4803216, which encompasses 5-phenyl-1H-pyrazol-3-amine and its derivatives, are claimed to possess anti-inflammatory activity [1]. The patent describes pharmaceutical compositions containing pyrazol-3-amines for use as anti-inflammatory agents. While the patent does not provide quantitative IC50 values for this specific hydrochloride salt, it establishes the pyrazol-3-amine core as a pharmacologically relevant scaffold within the anti-inflammatory class.

Anti-inflammatory Patent Pharmaceutical

Aminopyrazole Core Recognized as Privileged Fragment in Antibacterial Drug Discovery

The aminopyrazole ring system, as exemplified by fragment hit 16 (Kd 170 μM, LE 0.37), occupies the adenine binding pocket of Mycobacterium abscessus TrmD, a validated antibacterial target [1]. While 5-phenyl-1H-pyrazol-3-amine hydrochloride was not directly tested in this study, its structural motif aligns with the validated aminopyrazole fragment, providing a strong basis for scaffold-hopping and fragment elaboration strategies. Compared to other fragments like compound 1 (Kd 89 μM, LE 0.55), the aminopyrazole scaffold offers moderate affinity and ligand efficiency, making it a viable starting point for optimization.

Fragment-Based Drug Discovery Antibacterial TrmD

Optimal Application Scenarios for 5-Phenyl-1H-pyrazol-3-amine Hydrochloride Based on Quantitative Evidence


Aqueous-Based Formulation Development for In Vitro and In Vivo Studies

Leverage the hydrochloride salt's enhanced aqueous solubility to prepare stock solutions in acidic buffers (e.g., pH 2.6) for cell-based assays, host-guest binding studies, or preclinical formulation development. The improved solubility over the free base eliminates the need for organic co-solvents like DMSO or ethanol, reducing potential assay interference and cytotoxicity [1].

Supramolecular Chemistry and Molecular Recognition Studies

Utilize the compound's high binding affinity (K = 6.8 × 10^5 M^-1) and portal-selective binding mode with cucurbituril hosts [2] to design supramolecular assemblies, stimuli-responsive materials, or molecular sensors. Its distinct binding geometry, compared to guests like 5,5′-dimethyl-2,2′-dipyridyl [3], enables precise control over host-guest interactions for targeted delivery or sensing applications.

Medicinal Chemistry and Fragment-Based Drug Discovery

Employ the compound as a validated aminopyrazole fragment scaffold for hit-to-lead optimization against antibacterial targets like TrmD. Structural analogs exhibit Kd values of 170 μM and ligand efficiency of 0.37 [4], providing a baseline for medicinal chemistry elaboration. The hydrochloride salt form facilitates solubility in screening assays, enabling efficient fragment library screening.

Anti-inflammatory Drug Discovery Programs (Intellectual Property Positioning)

Incorporate the compound into anti-inflammatory drug discovery programs as a core scaffold covered by US Patent 4803216 [5]. The patent's class-level claims provide intellectual property protection for pyrazol-3-amine derivatives, guiding SAR studies and reducing freedom-to-operate risks in commercial development.

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